4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide
Overview
Description
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide is a Schiff base compound, characterized by the presence of an imine group (-HC=N-) formed by the condensation of an amine with a carbonyl compound. This compound is known for its diverse applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization from ethanol to obtain a pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis . Additionally, its antimicrobial action is attributed to the inhibition of bacterial carbonic anhydrases, which are essential for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
4-((4-(Dimethylamino)benzylidene)amino)-1,2,4-triazole derivatives: These compounds also exhibit anticorrosive and antimicrobial properties.
4-((4-(Dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol derivatives: Known for their corrosion inhibition and antimicrobial activities.
Uniqueness
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide is unique due to its dual functionality as both an anticancer and antimicrobial agent. Its ability to selectively inhibit CA IX over other carbonic anhydrases makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,19)20/h3-11H,1-2H3,(H2,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQQGWPGFHHBBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93898-52-3, 1089307-13-0 | |
Record name | 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093898523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC209929 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3MHA25XDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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